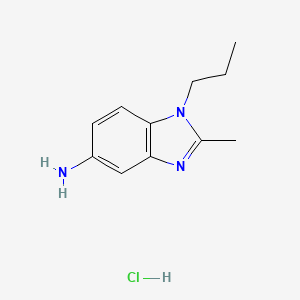
2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N'-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a thiol group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Thiol Group: The thiol group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the triazole intermediate.
Benzylidene Acetohydrazide Formation: The final step involves the condensation of the thiol-triazole intermediate with benzylidene acetohydrazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Disulfides.
Reduction: Dihydrotriazoles.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, it may serve as a probe for studying enzyme interactions due to its unique structural features.
Medicine
In medicinal chemistry, it has potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and thiol group can form strong interactions with metal ions or active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the triazole ring or benzylidene moiety.
Benzylidene Acetohydrazides: Compounds with similar benzylidene moieties but lacking the triazole ring.
Triazole-Thiol Compounds: Compounds with similar triazole and thiol groups but different substituents.
Uniqueness
The uniqueness of 2-((4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N’-(2-HO-BENZYLIDENE)ACETOHYDRAZIDE lies in its combination of a triazole ring, thiol group, and benzylidene moiety, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-20-14-8-7-11-18(20)15-24-25-21(30)16-31-23-27-26-22(17-9-3-1-4-10-17)28(23)19-12-5-2-6-13-19/h1-15,29H,16H2,(H,25,30)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBAKEKCIFNLQN-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-6-NITRO-1,3-BENZOTHIAZOLE](/img/structure/B5969799.png)
![methyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]glycinate](/img/structure/B5969804.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B5969817.png)
![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5969818.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969825.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)
![N-[4-[6-(2,2-dimethylpropanoylamino)-1H-benzimidazol-2-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![N-benzyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5969862.png)
![3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B5969865.png)

![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
